Ethyl N-acetyl-alpha-carboxylatophenylalaninate
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Overview
Description
2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate is an organic compound with the molecular formula C14H17NO5 It is known for its unique structure, which includes an acetamido group, a benzyl group, and an ethoxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with benzylamine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate involves its interaction with specific molecular targets such as enzymes and receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-acetamido-2-benzyl-3-hydroxy-3-oxopropanoate
- 2-acetamido-2-benzyl-3-methoxy-3-oxopropanoate
- 2-acetamido-2-benzyl-3-oxopropanoate
Uniqueness
2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various applications.
Properties
CAS No. |
59223-84-6 |
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Molecular Formula |
C14H16NO5- |
Molecular Weight |
278.28 g/mol |
IUPAC Name |
2-acetamido-2-benzyl-3-ethoxy-3-oxopropanoate |
InChI |
InChI=1S/C14H17NO5/c1-3-20-13(19)14(12(17)18,15-10(2)16)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16)(H,17,18)/p-1 |
InChI Key |
IUQUDZRFNPEIQI-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)(C(=O)[O-])NC(=O)C |
Origin of Product |
United States |
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